(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Medicinal chemistry Physicochemical profiling Drug-likeness assessment

Procurement of the racemate or incorrect enantiomer introduces uncontrolled stereochemical variables that confound SAR interpretation and may yield false results in target validation. This (R)-enantiomer (CAS 1391407-62-7) eliminates that risk. - Defined (R)-stereochemistry at the pyrrolidine 2-position ensures precise pharmacophore orientation in CNS target binding pockets. - ≥95% purity with batch-specific NMR, HPLC, and GC documentation; hydrochloride salt form guarantees reliable assay preparation. - Immediate availability in 100 mg and 250 mg research quantities with global shipping.

Molecular Formula C11H13ClF3N
Molecular Weight 251.677
CAS No. 1391407-62-7
Cat. No. B591883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS1391407-62-7
Molecular FormulaC11H13ClF3N
Molecular Weight251.677
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1
InChIKeyXHVVDNXOJJAMDE-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1391407-62-7): Technical Procurement Profile


(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391407-62-7) is a chiral pyrrolidine derivative in hydrochloride salt form, with a molecular formula of C₁₁H₁₃ClF₃N and a molecular weight of 251.68 g/mol [1]. The compound features a pyrrolidine ring bearing a 4-(trifluoromethyl)phenyl substituent at the 2-position with defined (R)-stereochemistry. The trifluoromethyl group confers enhanced lipophilicity (consensus Log P ≈ 2.95) and metabolic stability, while the hydrochloride salt form improves aqueous solubility and handling characteristics . The compound is commercially available with purity specifications typically at or above 95% and is supplied with supporting analytical documentation including NMR, HPLC, and GC batch data .

Why Generic Substitution of (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride Fails in Chiral Synthesis


Generic substitution fails for this compound because stereochemistry at the 2-position of the pyrrolidine ring is not a trivial variable—it is a determinant of biological recognition, synthetic fidelity, and downstream compound viability. The (R)-enantiomer (CAS 1391407-62-7) and (S)-enantiomer (CAS 1391514-36-5) are distinct chemical entities that may exhibit differential receptor binding, enzyme inhibition, and pharmacokinetic profiles [1]. Procurement of the racemate or incorrect enantiomer introduces uncontrolled stereochemical variables that confound structure-activity relationship interpretation and may yield false-negative or false-positive results in target validation workflows. The trifluoromethylphenyl moiety further amplifies stereochemical sensitivity, as the electron-withdrawing -CF₃ group modulates the conformational preferences and basicity of the pyrrolidine nitrogen (calculated enthalpic value for nucleophilic behavior = -8.2 kcal/mol for the free base scaffold) .

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride: Quantitative Differentiation Evidence Guide


Lipophilicity Comparison: (R)-Enantiomer Hydrochloride vs. Racemic Free Base

The (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine scaffold exhibits calculated physicochemical properties that inform its utility in drug discovery campaigns. The consensus Log P (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) for the hydrochloride salt form is 2.95, with individual method predictions ranging from 0.0 to 4.38 depending on the algorithm employed . For the neutral free base analog (racemic 2-(4-trifluoromethylphenyl)pyrrolidine, CAS 298690-84-3), the computed Log P via standard methods is approximately 3.13 . The salt form's modestly reduced lipophilicity relative to the free base translates to improved aqueous solubility (predicted Log S = -3.8, corresponding to approximately 0.04 mg/mL) without sacrificing the membrane permeability advantages conferred by the 4-trifluoromethylphenyl moiety . This balance of solubility and permeability positions the hydrochloride as the preferred form for direct use in biological assay preparation.

Medicinal chemistry Physicochemical profiling Drug-likeness assessment

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt form of (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine (CAS 1391407-62-7) provides measurable handling advantages over the neutral free base analog (CAS 1228549-96-9). The free base is typically a liquid or low-melting solid at ambient temperature, whereas the hydrochloride salt is a stable crystalline solid amenable to precise weighing and long-term storage [1]. Protonation of the pyrrolidine nitrogen in the salt form improves aqueous solubility (predicted solubility class on the Log S scale: approximately 0.04 mg/mL for the salt vs. lower predicted solubility for the neutral species) and reduces hygroscopicity relative to the free amine . These differences are quantifiable in laboratory practice: the salt form can be weighed accurately to ±0.1 mg on standard analytical balances without the viscosity or volatility concerns associated with the free base liquid form.

Pre-formulation Assay-ready compound preparation Laboratory workflow efficiency

Enantiomeric Specificity: (R)- vs. (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

The (R)-enantiomer (CAS 1391407-62-7) and (S)-enantiomer (CAS 1391514-36-5) of 2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride are chemically distinct entities with different stereochemical configurations at the 2-position carbon of the pyrrolidine ring [1]. Both compounds share identical molecular formulas (C₁₁H₁₃ClF₃N), molecular weights (251.68 g/mol), and computed global physicochemical descriptors including topological polar surface area (TPSA = 12.03 Ų) and hydrogen bond donor/acceptor counts . However, the (R)- and (S)-stereoisomers exhibit distinct spatial orientations of the 4-trifluoromethylphenyl group relative to the pyrrolidine ring, which can translate to differential binding affinities at chiral biological targets. In chiral pyrrolidine-based pharmacophores, enantiomeric pairs have demonstrated binding differences exceeding 10- to 100-fold at GPCR and enzyme targets . The commercial availability of both individual enantiomers (rather than only the racemate) enables definitive stereochemical assignment in structure-activity relationship studies.

Chiral recognition Asymmetric synthesis Stereospecific target engagement

Positional Isomer Differentiation: 2-(4-CF₃-phenyl)pyrrolidine vs. 3-(4-CF₃-phenyl)pyrrolidine Scaffolds

The 2-(4-trifluoromethylphenyl)pyrrolidine scaffold differs fundamentally from the 3-substituted positional isomer (3-(4-trifluoromethylphenyl)pyrrolidine, CAS 109086-17-1) in the connectivity of the aromatic group to the pyrrolidine ring . In the 2-substituted scaffold, the aryl group is directly adjacent to the pyrrolidine nitrogen, placing the electron-withdrawing trifluoromethylphenyl moiety in close proximity to the basic amine center. This α-substitution modulates the pKa of the pyrrolidine nitrogen and influences the conformational flexibility of the ring system. By contrast, the 3-substituted isomer places the aryl group one carbon removed from the nitrogen (β-position), resulting in different conformational preferences and a distinct vector for the aromatic pharmacophore . These positional isomers are not functionally interchangeable; SAR studies in pyrrolidine-based drug candidates consistently demonstrate that 2-aryl vs. 3-aryl substitution patterns produce compounds with divergent target binding profiles and metabolic stability characteristics.

Scaffold optimization Medicinal chemistry SAR Bioisostere evaluation

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride: Evidence-Based Application Scenarios for Procurement


Asymmetric Synthesis of CNS-Targeted Chiral Pyrrolidine Pharmacophores

This compound serves as a stereochemically defined building block for constructing CNS-penetrant drug candidates. The (R)-stereochemistry at the pyrrolidine 2-position provides a defined three-dimensional vector for the 4-trifluoromethylphenyl moiety, enabling precise control over pharmacophore orientation in target binding pockets [1]. The trifluoromethyl group enhances metabolic stability and CNS penetration (calculated Log P range 2.95-3.58 depending on method, TPSA = 12.03 Ų), while the hydrochloride salt form ensures reliable assay preparation . Procurement of the defined (R)-enantiomer rather than the racemate eliminates the need for downstream chiral resolution and prevents stereochemical ambiguity in SAR interpretation [2].

CB1 Receptor Modulator Development and Structure-Activity Relationship Studies

The 2-(4-trifluoromethylphenyl)pyrrolidine scaffold is structurally related to pyrrolidine-based cannabinoid receptor 1 (CB1) antagonists and inverse agonists described in the patent literature [1]. The (R)-enantiomer provides a defined stereochemical starting point for constructing CB1-targeted compounds, where stereochemistry at the pyrrolidine ring has been shown to influence receptor binding and functional activity. The electron-withdrawing trifluoromethyl group at the para position of the phenyl ring modulates the electronic properties of the aromatic moiety, affecting π-π stacking interactions with aromatic residues in the CB1 binding pocket. The hydrochloride salt's solid physical state and validated purity (≥95%) support reproducible dosing in functional CB1 assays .

Chiral Resolution Method Development and Analytical Reference Standard

As a pure (R)-enantiomer with defined stereochemistry (InChIKey: XHVVDNXOJJAMDE-HNCPQSOCSA-N), this compound functions as an authentic reference standard for developing and validating chiral analytical methods [1]. The compound can be used to calibrate chiral HPLC and SFC methods for separating enantiomeric mixtures of 2-arylpyrrolidine derivatives. The exact mass (251.0688616 g/mol) and well-characterized chromatographic properties enable precise method development and system suitability testing. Additionally, the compound serves as a substrate for evaluating the enantioselectivity of novel asymmetric synthetic methodologies targeting chiral pyrrolidine scaffolds .

Trifluoromethyl-Aromatic Bioisostere Evaluation in Lead Optimization

The 4-trifluoromethylphenyl moiety is a privileged bioisostere for optimizing drug-like properties in lead optimization campaigns [1]. This compound provides a direct entry to evaluating the contribution of the para-CF₃-phenyl group to target binding, metabolic stability, and physicochemical profile relative to other aryl substitutions (e.g., 4-Cl-phenyl, 4-CH₃-phenyl, 4-OCH₃-phenyl). The computed physicochemical parameters (consensus Log P = 2.95, TPSA = 12.03 Ų, predicted solubility class on Log S scale) establish a baseline for understanding how the trifluoromethyl group modulates lipophilicity relative to non-fluorinated analogs . This enables rational prioritization of the 4-CF₃-phenyl moiety vs. alternative aromatic substitutions in hit-to-lead progression.

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